molecular formula C8H4F6 B1389642 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-27-9

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1389642
CAS No.: 1099597-27-9
M. Wt: 214.11 g/mol
InChI Key: WGGCLJPIVXNHBN-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H4F6 and a molecular weight of 214.11 g/mol . This compound is characterized by the presence of three fluorine atoms on the benzene ring and a trifluoroethyl group attached to the second carbon of the benzene ring. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene typically involves the introduction of trifluoroethyl groups to a fluorinated benzene ring. One common method involves the reaction of 1,3,5-trifluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interaction with other molecules. The trifluoroethyl group can form hydrogen bonds with Lewis bases, while the fluorine atoms on the benzene ring can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and unique electronic effects that can be exploited in various applications .

Properties

IUPAC Name

1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGCLJPIVXNHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241312
Record name 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-27-9
Record name 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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